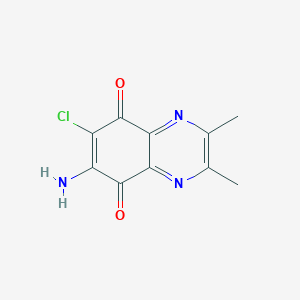
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C10H8ClN3O2. This compound is part of the quinoxaline family, which is known for its diverse pharmacological properties. The presence of both amino and chloro groups in its structure makes it a versatile compound for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione typically involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of recyclable catalysts and solvents is common in large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with potential pharmacological activities .
Aplicaciones Científicas De Investigación
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.
Medicine: Its derivatives are being explored for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing substrate access .
Comparación Con Compuestos Similares
- 6-Amino-2,3-dimethylquinoxaline-5,8-dione
- 7-Chloro-2,3-dimethylquinoxaline-5,8-dione
- 6-Amino-7-chloroquinoxaline-5,8-dione
Comparison: Compared to its similar compounds, 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione stands out due to the presence of both amino and chloro groups, which enhance its reactivity and versatility in chemical reactions. This unique combination of functional groups allows for the synthesis of a broader range of derivatives with diverse pharmacological properties .
Propiedades
Número CAS |
7697-91-8 |
|---|---|
Fórmula molecular |
C10H8ClN3O2 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
6-amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C10H8ClN3O2/c1-3-4(2)14-8-7(13-3)9(15)5(11)6(12)10(8)16/h12H2,1-2H3 |
Clave InChI |
IFUHLPIJPZVJMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=O)C(=C(C2=O)Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


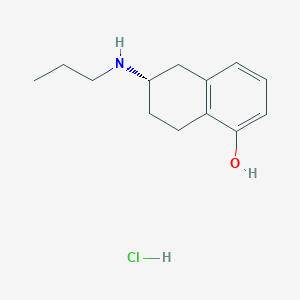
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
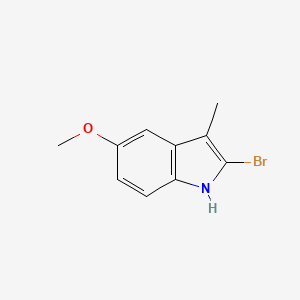
![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
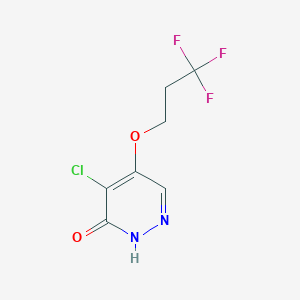

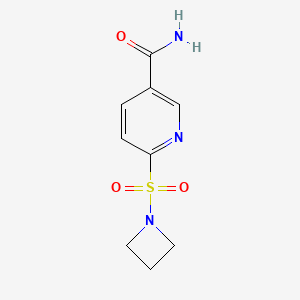
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
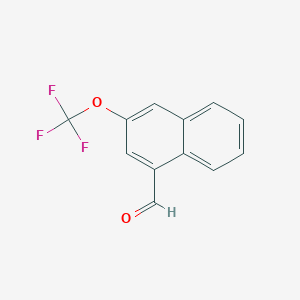
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)

